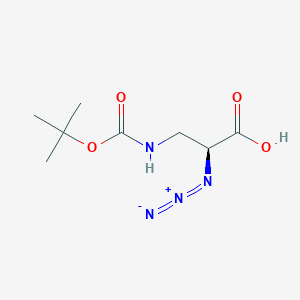

N3-L-Dap(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)10-4-5(6(13)14)11-12-9/h5H,4H2,1-3H3,(H,10,15)(H,13,14)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVADUQQDYTXXQS-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Dap(Boc)-OH: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of N3-L-Dap(Boc)-OH, a specialized amino acid derivative crucial for advancements in chemical biology, peptide synthesis, and drug development. Designed for researchers, scientists, and professionals in the field, this document details the chemical structure, physicochemical properties, and key applications of this versatile building block.

Core Chemical Structure and Properties

This compound, chemically known as (S)-2-Azido-3-((t-butyloxycarbonyl)amino)propanoic acid, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap).[1] Its structure is characterized by an azide group (-N3) at the α-position and a tert-butyloxycarbonyl (Boc) protecting group on the β-amino group. This unique arrangement provides a valuable tool for orthogonal protection strategies in complex molecule synthesis.[1] The Boc group offers acid-labile protection, while the azide group serves as a versatile functional handle for various bioconjugation reactions.

The stereochemical integrity of the chiral center at the α-carbon is crucial for its application in peptide synthesis, ensuring the preservation of the L-configuration throughout synthetic protocols.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its closely related precursor, Boc-L-Dap-OH. Careful distinction between these compounds is essential for accurate experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (S)-2-Azido-3-((t-butyloxycarbonyl)amino)propanoic acid | [1] |

| Molecular Formula | C9H16N4O4 | [2] |

| Molecular Weight | 230.22 g/mol | |

| CAS Number | 1932432-15-9 | |

| Appearance | White Crystalline Powder | |

| Storage Temperature | -20°C |

Table 2: Physicochemical Properties of Boc-L-Dap-OH

| Property | Value | Reference |

| Chemical Name | (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

| Molecular Formula | C8H16N2O4 | |

| Molecular Weight | 204.22 g/mol | |

| CAS Number | 73259-81-1 | |

| Melting Point | 210 °C (dec.) | |

| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) | |

| Solubility | Slightly soluble in water |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from L-2,3-diaminopropionic acid (L-Dap). A key step is the diazotransfer reaction to introduce the azide functionality.

General Synthesis Workflow

Detailed Experimental Protocol: Diazotransfer Reaction

This protocol is adapted from a general procedure for the synthesis of azido-amino acids.

-

Reaction Setup : Dissolve the Boc-protected L-Dap precursor (1.0 equivalent) in a suitable solvent system, such as a biphasic mixture of deionized water, methanol, and dichloromethane.

-

Addition of Reagents : To the vigorously stirring solution, add a catalytic amount of a copper (II) sulfate pentahydrate (CuSO4·5H2O) followed by the diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride (e.g., 3.1 equivalents).

-

pH Adjustment : Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of a suitable base like potassium carbonate.

-

Reaction : Allow the reaction to stir vigorously at room temperature for an extended period (e.g., 18 hours), monitoring the reaction progress by a suitable technique like TLC.

-

Workup - Phase Separation : Dilute the reaction mixture with an organic solvent like dichloromethane and separate the aqueous phase.

-

Extraction : Extract the organic phase with a saturated sodium bicarbonate solution and combine all aqueous phases.

-

Washing : Wash the combined aqueous extracts with a solvent like diethyl ether to remove organic impurities.

-

Acidification : Carefully acidify the aqueous phase to a pH of 2 using a strong acid such as concentrated hydrochloric acid.

-

Product Extraction : Extract the final product from the acidified aqueous phase using an organic solvent like diethyl ether.

-

Purification : The final product is often purified using chromatographic techniques such as reverse-phase HPLC or flash chromatography.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in peptide synthesis and the development of novel therapeutics.

Click Chemistry and Bioconjugation

The azide group of this compound is a key functional handle for "click chemistry," a set of biocompatible, rapid, and highly specific reactions. This allows for the site-specific labeling of peptides and proteins with various moieties.

References

The Strategic Role of N3-L-Dap(Boc)-OH in Advanced Research: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Applications and Methodologies of N3-L-Dap(Boc)-OH, a Key Building Block in Modern Bioconjugation and Peptide Science.

This compound, chemically known as (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid, has emerged as a critical tool in chemical biology and drug discovery. Its unique structure, featuring an azide moiety and a Boc-protected amine, provides a versatile platform for the precise, site-specific modification of peptides and other biomolecules. This guide offers an in-depth exploration of its synthesis, applications, and the experimental protocols that underpin its use in cutting-edge research.

Core Applications in Research

The primary utility of this compound lies in its role as a non-canonical amino acid that can be incorporated into peptide sequences through Solid-Phase Peptide Synthesis (SPPS). The azide group serves as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups, allowing for highly specific chemical modifications in complex biological environments.[1][2] This has paved the way for a multitude of applications:

-

Peptide-Drug Conjugates (PDCs): The azide functionality allows for the attachment of cytotoxic drugs to peptides that target specific cells, such as cancer cells, thereby creating highly targeted therapeutic agents.[3]

-

Fluorescent and Biotin Labeling: Researchers can "click" fluorescent dyes or biotin molecules onto azide-modified peptides. This is invaluable for tracking peptide localization in cells, studying protein-peptide interactions, and for use in various detection and purification assays.[3][]

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic peptides can enhance their pharmacokinetic properties, such as increasing their stability and circulation time in the body.

-

Peptide Cyclization: The azide can be reacted with an alkyne on the same peptide to create cyclic peptides, which often exhibit improved stability and binding affinity compared to their linear counterparts.

This versatility is primarily unlocked through "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of peptides modified with azido-amino acids.

Table 1: Peptide Synthesis and Cleavage Parameters

| Parameter | Value | Notes |

| Fmoc-L-Dap(N3)-OH Coupling | ||

| Equivalents (vs. resin loading) | 3 - 5 eq. | An excess is used to ensure the reaction goes to completion. |

| Coupling Time | 1 - 3 hours | Monitored by a ninhydrin test to check for free amines. |

| Typical Coupling Yield | >99% | For optimized conditions. |

| Peptide Cleavage | ||

| Expected Crude Peptide Purity | 70 - 90% | Dependent on the peptide sequence and synthesis efficiency. |

| Expected Overall Yield | 50 - 80% | Varies based on peptide length and complexity. |

Table 2: Binding Affinities of Modified Peptides

| Modified Peptide System | Target | Binding Affinity (KD or Ki) | Reference |

| Triazole-containing Enkephalin Analogue | Delta-opioid Receptor (DOPr) | Ki = 89 nM | |

| Triazole-modified Bombesin Analogues (BBN2, 5, 7) | Gastrin-Releasing Peptide Receptor (GRPR) | KD = 3.0, 3.1, 5.9 nM | |

| Squaraine-labeled Apelin-13 | Apelin Receptor (apelinR) | 0.17 ± 0.03 nM | |

| Synthetic Glycoconjugates (amino acid-derived) | Galectin-3 | KD = 4.56 µM and 7.96 µM | |

| Divalent Lactoside Glycoconjugate | Galectin-3 | KD1 = 0.15 µM / KD2 = 19 µM |

Table 3: Cytotoxicity of a Peptide-Drug Conjugate

| Compound | Target Cell Line | IC50 | Reference |

| Triazole-containing Peptidomimetic | Lung Cancer Cells | Not specified, but highly active |

Experimental Protocols

Protocol 1: Synthesis of (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid (this compound)

This protocol describes the synthesis of this compound from the commercially available (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-Dap-OH). The key transformation is a diazotransfer reaction, which converts the primary amine of the side chain into an azide.

Materials:

-

(S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-Dap-OH)

-

Trifluoromethanesulfonyl azide (TfN3)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Potassium carbonate (K2CO3)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Deionized water

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-L-Dap-OH in a mixture of water, methanol, and dichloromethane.

-

Addition of Reagents: To the stirring solution, add a catalytic amount of CuSO4·5H2O and potassium carbonate.

-

Diazotransfer: Slowly add a solution of trifluoromethanesulfonyl azide in toluene to the reaction mixture. Caution: Triflyl azide can be explosive and should be handled with appropriate safety precautions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Protocol 2: Incorporation of Azido-Amino Acid into a Peptide via SPPS

This protocol outlines the incorporation of the Fmoc-protected analogue, Fmoc-L-Dap(N3)-OH, into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-L-Dap(N3)-OH and other required Fmoc-amino acids

-

Coupling reagents (e.g., HBTU/HOBt or PyBOP)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (v/v)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to a purified peptide containing an azido group.

Materials:

-

Purified azido-peptide

-

Alkyne-functionalized molecule (1.5 eq.)

-

Copper(II) sulfate (CuSO4) (0.1 eq.)

-

Sodium ascorbate (0.5 eq.) (prepare fresh)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq.)

-

Suitable buffer (e.g., phosphate-buffered saline, PBS)

-

DMSO (if required to dissolve the alkyne molecule)

Procedure:

-

Dissolve Reactants: Dissolve the azido-peptide in the buffer. If necessary, dissolve the alkyne-modified molecule in a minimal amount of DMSO and then dilute with the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the alkyne solution.

-

Add Catalyst Components: Add the TBTA or THPTA ligand, followed by the CuSO4 solution.

-

Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

-

Purification: Purify the labeled peptide using RP-HPLC to remove excess reagents and byproducts.

-

Analysis: Confirm the final product by mass spectrometry.

Visualizing the Workflow and Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-Dap(N3)-OH.

Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

The Principle of Click Chemistry with N3-L-Dap(Boc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of N3-L-Dap(Boc)-OH in click chemistry. As a non-canonical amino acid, (S)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid, or this compound, has become an invaluable tool for the site-specific modification of peptides and proteins. Its azide functionality serves as a versatile handle for bioorthogonal conjugation, enabling the development of sophisticated biomolecules for a wide range of applications in research, diagnostics, and therapeutics.

Core Principles: The Azide as a Bioorthogonal Handle

The utility of this compound is rooted in the unique properties of the azide group. This functional group is small, metabolically stable, and, most importantly, bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. This allows for highly specific and efficient chemical modifications of peptides and proteins into which it is incorporated. The azide group's reactivity is primarily harnessed in two types of "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in peptide synthesis, where it can be selectively removed to allow for peptide bond formation. The azide group remains intact throughout the synthesis for subsequent modification.[2]

Key Applications in Research and Drug Development

The ability to introduce a reactive azide handle into a peptide sequence with this compound opens up a multitude of applications for creating advanced therapeutics and research tools:

-

Peptide-Drug Conjugates (PDCs): The azide can be used to "click" potent cytotoxic drugs onto tumor-targeting peptides, creating highly specific delivery systems.[3]

-

PEGylation: Attaching polyethylene glycol (PEG) chains via a stable triazole linkage can improve the pharmacokinetic profile of therapeutic peptides by increasing their hydrodynamic radius and shielding them from proteolysis.[3]

-

Fluorescent and Biotin Labeling: The conjugation of fluorescent dyes or biotin allows for the tracking and visualization of peptides in cellular imaging studies or for their use in affinity-based purification and detection assays.[3]

-

Glycopeptide Synthesis: Complex glycostructures functionalized with an alkyne can be attached to peptides to mimic natural glycoproteins, which is crucial for studying protein folding, stability, and cellular recognition.

-

Peptide Macrocyclization: By incorporating both an azide (via an azido-amino acid) and an alkyne-containing amino acid into the same peptide sequence, an intramolecular click reaction can be performed to generate structurally constrained, cyclic peptides, which often exhibit enhanced stability and bioactivity.

Quantitative Data Summary

The efficiency and kinetics of bioconjugation reactions involving azido-amino acids like this compound are critical for their successful implementation. The following tables summarize key quantitative parameters for the two primary click chemistry reactions.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Typical Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | Strained Alkyne (e.g., DBCO, BCN) |

| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |

| Typical Reaction Time | 1-4 hours | 2-24 hours |

| Yields | Generally >90% | Generally >85% |

| Bioorthogonality | Good, but copper can be toxic to cells | Excellent, widely used in living systems |

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters.

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| DBCO | 0.34 |

| BCN | 0.28 |

Table 2: Second-Order Rate Constants for SPAAC with Different Strained Alkynes. Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of an azido-amino acid into a peptide sequence and subsequent modification via CuAAC and SPAAC. While the protocols often refer to the Fmoc-protected version, Fmoc-L-Dap(N3)-OH, which is more common in solid-phase peptide synthesis (SPPS), the principles apply to the use of this compound in solution-phase synthesis.

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-L-Dap(N3)-OH

-

Coupling reagent (e.g., PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF for 20 minutes to swell the resin.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.

-

-

Coupling of Fmoc-L-Dap(N3)-OH:

-

In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture by allowing it to stand for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test on a small sample of resin beads to monitor the reaction. A negative result (yellow beads) indicates complete coupling.

-

Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF and DCM.

-

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the modification of a resin-bound, azide-containing peptide with an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-functionalized molecule (e.g., a dye, drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., DMF)

Methodology:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in DMF.

-

Reagent Solution Preparation: Prepare a solution containing the alkyne-functionalized molecule (5-10 equivalents).

-

Catalyst Preparation: Prepare a fresh catalyst solution consisting of CuSO₄ (1-2 equivalents) and sodium ascorbate (5-10 equivalents) to reduce Cu(II) to the active Cu(I) species in situ.

-

Reaction: Add the alkyne solution and the catalyst solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

-

Washing: Wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and the copper catalyst.

-

Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail and purify by reverse-phase HPLC.

Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a purified azide-containing peptide with a strained alkyne-functionalized molecule in solution.

Materials:

-

Purified azide-containing peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore)

-

Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Co-solvent (e.g., DMSO)

Methodology:

-

Reactant Preparation:

-

Dissolve the purified azide-containing peptide in the aqueous buffer.

-

Dissolve the DBCO-functionalized molecule in a compatible solvent like DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-peptide solution.

-

Add the DBCO-molecule solution (typically 1.5-2 equivalents relative to the peptide). The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the peptide's solubility and integrity.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

-

Purification: Purify the resulting bioconjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography, to remove unreacted starting materials.

-

Analysis: Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

References

A Deep Dive into Bioorthogonal Reactions with N3-L-Dap(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study and manipulation of biological systems. These reactions, which proceed with high efficiency and selectivity in complex biological environments, have paved the way for advancements in drug development, diagnostics, and fundamental research. At the heart of many of these powerful transformations is the versatile building block, N3-L-Dap(Boc)-OH ((S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid). This in-depth technical guide provides a comprehensive overview of the core bioorthogonal reactions involving this compound, complete with experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in their scientific endeavors.

Core Properties of this compound

This compound is a non-canonical amino acid that features an azide (-N3) moiety on the side chain and a Boc (tert-butyloxycarbonyl) protecting group on the α-amine. This orthogonal protection scheme is crucial for its utility, allowing for its seamless incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS) while preserving the azide for subsequent bioorthogonal transformations.[1][2] The azide group is exceptionally stable under typical peptide synthesis and cleavage conditions, yet it serves as a highly reactive and selective handle for "click chemistry" reactions.[3][4]

Key Bioorthogonal Reactions

The azide group of this compound is a versatile functional group that can participate in several bioorthogonal reactions. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its rapid kinetics and high yields, making it a workhorse in bioconjugation.

Experimental Protocol: On-Resin CuAAC with an Azide-Functionalized Peptide

This protocol outlines the conjugation of an alkyne-containing molecule to a peptide synthesized with this compound on a solid support.

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule) (5 equivalents)

-

Copper(II) sulfate (CuSO₄) (0.5 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (2.5 equivalents)

-

Sodium ascorbate (10 equivalents)

-

N,N-Dimethylformamide (DMF) or a mixture of DMF and water

Procedure:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in DMF.

-

Reagent Preparation:

-

Prepare a solution of the alkyne-functionalized molecule in DMF/water.

-

Prepare a stock solution of CuSO₄ and THPTA in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

To the swollen resin, add the solution of the alkyne-functionalized molecule.

-

Add the CuSO₄/THPTA stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Agitate the reaction mixture at room temperature for 12-24 hours.

-

Washing: Extensively wash the resin with DMF, water, and dichloromethane (DCM).

-

Cleavage and Purification: Cleave the conjugated peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail, precipitate in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, which is particularly advantageous for applications in living systems where copper toxicity is a concern. This reaction is driven by the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.

Experimental Protocol: SPAAC in Solution

This protocol describes the conjugation of a purified azide-containing peptide with a DBCO-functionalized molecule in solution.

Materials:

-

Purified azide-functionalized peptide

-

DBCO- or BCN-functionalized molecule (1.5-2 equivalents)

-

Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer

-

Dimethyl sulfoxide (DMSO) for dissolving the cyclooctyne

Procedure:

-

Reactant Preparation:

-

Dissolve the purified azide-containing peptide in the chosen aqueous buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the DBCO- or BCN-functionalized molecule in DMSO to create a concentrated stock solution.

-

-

Reaction Setup: In a microcentrifuge tube, add the azide-peptide solution. Then, add the DBCO-molecule solution.

-

Incubation: Incubate the reaction mixture at room temperature. Reaction times are typically fast, ranging from 1 to 4 hours. The progress can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the bioconjugate using methods like RP-HPLC to remove unreacted starting materials.

-

Analysis: Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine, to form an aza-ylide intermediate. This intermediate can then be trapped by an electrophile, such as an ester, to form a stable amide bond. While less common for direct conjugation with this compound compared to click chemistry, it represents a powerful tool for peptide ligation.

Experimental Protocol: General Staudinger Ligation for Peptide Coupling

This protocol provides a general outline for the coupling of a peptide thioester with an azide-terminated peptide.

Materials:

-

Peptide with a C-terminal phosphinothioester

-

Peptide with an N-terminal α-azido group

-

Tetrahydrofuran (THF) and water (3:1)

Procedure:

-

Reaction Setup: Dissolve the peptide thioester and the azide-containing peptide in a 3:1 mixture of THF and water to a concentration of 0.2 M.

-

Incubation: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Acidify the reaction with 2 N HCl and remove the solvents under reduced pressure.

-

Purification: Purify the ligated peptide product by chromatography on silica gel.

Quantitative Data Summary

The efficiency and kinetics of these bioorthogonal reactions are critical for their successful application. The following tables summarize key quantitative parameters for reactions involving azide-containing amino acids.

Table 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Dap(N3)-OH

| Parameter | Typical Value | Notes |

| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | An excess is used to drive the coupling to completion. |

| Coupling Reagent Equivalents | 3 - 5 eq. | |

| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |

| Coupling Time | 1 - 3 hours | Reaction completion can be monitored with a ninhydrin test. |

| Typical Coupling Yield | >99% | High yields are expected with optimized conditions. |

Table 2: Bioorthogonal Reaction Conditions and Performance

| Reaction | Key Reagents | Typical Reaction Time | Expected Yield | Key Advantages |

| CuAAC | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | 1 - 24 hours | High to Quantitative | Fast, highly efficient, and regioselective. |

| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | 1 - 4 hours | High | Copper-free, ideal for live-cell applications. |

| Staudinger Ligation | Phosphinothioester | 12 hours | 15 - 35% (variable) | Traceless ligation, no residual atoms at the ligation site. |

Visualization of Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual applications of this compound in research.

Caption: General workflow for synthesizing and conjugating an azide-containing peptide.

Caption: A conceptual workflow for the development of a peptide-drug conjugate (PDC).

Caption: Studying a signaling pathway using a metabolically incorporated azido-amino acid.

Conclusion

This compound is a powerful and versatile tool in the arsenal of chemical biologists, medicinal chemists, and drug development professionals. Its straightforward incorporation into peptides and the subsequent high efficiency of bioorthogonal reactions provide a robust platform for the creation of sophisticated bioconjugates. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this unique building block to advance their research, from fundamental studies of cellular processes to the development of novel therapeutics and diagnostics.

References

The Strategic Role of N3-L-Dap(Boc)-OH in Advancing Antibody-Drug Conjugate Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has been significantly advanced by the advent of site-specific conjugation technologies. These methods provide homogeneous products with controlled drug-to-antibody ratios (DAR), leading to improved pharmacokinetic profiles and a wider therapeutic window. A key enabling technology in this field is the incorporation of non-canonical amino acids with bioorthogonal functionalities into the antibody structure. This guide focuses on the pivotal role of N3-L-Dap(Boc)-OH, a derivative of L-2,3-diaminopropionic acid, as a foundational building block for introducing azide moieties into ADC linkers. The azide group serves as a versatile chemical handle for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, quantitative data on conjugation efficiency, and the impact of the resulting triazole linkage on ADC stability and function.

Introduction: The Need for Precision in ADC Construction

Traditional first-generation ADCs were synthesized by stochastic conjugation to endogenous lysine or cysteine residues on the antibody, resulting in heterogeneous mixtures with varying DARs and conjugation sites.[1] This heterogeneity can lead to suboptimal performance, including altered pharmacokinetics and potential for off-target toxicities.[1] Site-specific conjugation technologies have emerged to address these limitations, enabling the production of homogeneous ADCs with a precisely controlled DAR.[][3]

One of the most powerful strategies for site-specific modification is the genetic encoding of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups.[] The azide group, due to its small size, metabolic stability, and specific reactivity, is an ideal chemical handle for this purpose. This compound represents a key synthetic precursor for building blocks used in solid-phase peptide synthesis (SPPS) to construct azide-containing linkers that can be subsequently conjugated to cytotoxic payloads.

This compound: A Versatile Building Block

This compound, or (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. Its structure features:

-

An L-alpha-amino acid backbone , making it suitable for incorporation into peptide chains.

-

A Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino group, which is compatible with standard peptide synthesis strategies.

-

A terminal azide (N3) group on the side chain, which serves as the bioorthogonal handle for click chemistry.

The orthogonal protection scheme allows for the selective deprotection and coupling of the amino and carboxyl groups during peptide synthesis, while the azide moiety remains inert until the desired conjugation step.

The "Click Chemistry" Paradigm in ADC Development

The azide group introduced via linkers derived from this compound is a key participant in click chemistry reactions, most notably CuAAC and SPAAC. These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for conjugating sensitive biomolecules like antibodies.

The resulting 1,2,3-triazole linkage is exceptionally stable under physiological conditions, being resistant to hydrolysis, oxidation, and reduction. This metabolic stability is crucial for ensuring that the cytotoxic payload remains attached to the antibody during circulation, only to be released upon internalization into the target cancer cell.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. In the context of ADC synthesis, either the drug-linker component can bear the azide and the antibody an alkyne, or vice versa.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for bioconjugation applications.

Quantitative Data in Azide-Based ADC Development

The use of azide-alkyne cycloaddition for ADC synthesis allows for a high degree of control over the final product's characteristics.

| Parameter | Typical Values/Observations | Reference(s) |

| Conjugation Efficiency | >95% | |

| Drug-to-Antibody Ratio (DAR) | Homogeneous, typically 2 or 4 | |

| Reaction Time (CuAAC) | 30-60 minutes | |

| Reaction Time (SPAAC) | 1-4 hours | |

| Linkage Stability | High in vivo stability, resistant to proteases |

Experimental Protocols

Protocol 1: General Procedure for CuAAC-mediated ADC Synthesis

This protocol outlines the general steps for conjugating an azide-modified drug-linker to an alkyne-functionalized antibody.

Materials:

-

Alkyne-modified antibody in an appropriate buffer (e.g., PBS).

-

Azide-modified drug-linker dissolved in an organic solvent (e.g., DMSO).

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water).

-

Ligand stock solution (e.g., 200 mM THPTA in water) to stabilize the Cu(I) ion.

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared) as a reducing agent.

-

Purification system (e.g., size-exclusion chromatography).

Methodology:

-

Preparation of Reagents: Prepare fresh stock solutions of the catalyst components.

-

Reaction Setup: In a reaction vessel, combine the alkyne-modified antibody with the azide-modified drug-linker at a desired molar ratio (e.g., 1:5 to 1:10 antibody to drug-linker).

-

Catalyst Premix: In a separate tube, mix CuSO4 and the THPTA ligand. Allow to stand for a few minutes to form the complex.

-

Initiation of Reaction: Add the copper-ligand complex to the antibody-drug mixture. Initiate the reaction by adding the sodium ascorbate solution.

-

Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and catalyst components.

-

Characterization: Analyze the purified ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the DAR and mass spectrometry to confirm the identity of the conjugate.

Protocol 2: General Procedure for SPAAC-mediated ADC Synthesis

This protocol describes the conjugation of an azide-modified drug-linker to a DBCO-functionalized antibody.

Materials:

-

DBCO-functionalized antibody in an amine-free buffer (e.g., PBS).

-

Azide-modified drug-linker dissolved in an organic solvent (e.g., DMSO).

-

Purification system (e.g., size-exclusion chromatography).

Methodology:

-

Reaction Setup: In a reaction vessel, combine the DBCO-functionalized antibody with the azide-modified drug-linker. A molar excess of the drug-linker (e.g., 1.5 to 5-fold) is typically used.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.

-

Purification: Once the reaction is complete (monitored by LC-MS), purify the ADC using size-exclusion chromatography to remove the excess drug-linker.

-

Characterization: Characterize the purified ADC for DAR and identity using standard analytical techniques.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis via Click Chemistry

References

A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction's high efficiency, mild reaction conditions, and remarkable chemo- and regioselectivity have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[2][3][4][5] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction selectively yields the 1,4-disubstituted 1,2,3-triazole product. This guide provides an in-depth exploration of the core concepts of CuAAC, including its mechanism, kinetics, catalytic systems, and experimental protocols.

Core Concepts and Mechanism

The CuAAC reaction involves the coupling of a terminal alkyne and an azide to form a stable triazole ring. The key to its success lies in the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of up to 107 to 108 compared to the uncatalyzed thermal reaction. The reaction is highly exothermic, with a reaction enthalpy (ΔH°) between -50 and -65 kcal mol⁻¹, but the uncatalyzed version has a high activation barrier of approximately 25 kcal mol⁻¹.

While initial proposals suggested a mononuclear copper catalyst, substantial evidence from kinetic and computational studies now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism. Kinetic studies have shown a second-order dependence on the copper concentration, supporting the involvement of a two-copper-atom intermediate.

The currently accepted dinuclear catalytic cycle can be summarized as follows:

-

Formation of a Dinuclear Copper Acetylide: Two copper(I) atoms coordinate with the terminal alkyne to form a dinuclear copper acetylide complex. This coordination increases the acidity of the alkyne's terminal proton.

-

Coordination of the Azide: An azide molecule then coordinates to one of the copper centers.

-

Cycloaddition: The coordinated azide undergoes a cycloaddition with the activated alkyne, forming a six-membered metallacycle intermediate.

-

Ring Contraction and Product Formation: This intermediate undergoes ring contraction to form a dinuclear copper triazolide.

-

Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazole bond, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.

Catalytic Systems and Ligands

The active Cu(I) catalyst can be generated from various sources. The most common methods include the use of Cu(I) salts (e.g., CuI, CuBr) or the in situ reduction of Cu(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. The latter is particularly popular due to its convenience and the ability to perform the reaction in aqueous and aerobic conditions.

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate. Tris(triazolylmethyl)amine (TBTA) and its derivatives are widely used ligands that significantly enhance the efficiency of the CuAAC reaction, especially in bioconjugation applications where reactant concentrations are often low. Water-soluble ligands like THPTA and BTTAA have also been developed to facilitate reactions in aqueous media without the need for organic co-solvents.

Table 1: Common Catalytic Systems for CuAAC

| Catalyst System | Reducing Agent (if applicable) | Common Ligands | Typical Solvents | Key Features |

| Cu(I) salts (e.g., CuI, CuBr) | None | TBTA, THPTA, BTTAA | Organic (e.g., DMF, DMSO), Aqueous mixtures | Requires inert atmosphere if no stabilizing ligand is used. |

| Cu(II) sulfate pentahydrate | Sodium Ascorbate | TBTA, THPTA, BTTAA | Water, t-BuOH/H₂O, DMSO, DMF | Convenient, tolerates aqueous and aerobic conditions. |

| Copper Nanoparticles | None | None | Water | Heterogeneous catalyst, can be recycled. |

| Cu(I)-N-heterocyclic carbene (NHC) complexes | None | NHC-based ligands | Organic, Neat | Highly active, low catalyst loadings required. |

Experimental Protocols

The following are generalized protocols for performing CuAAC reactions. Optimization of specific parameters may be required for different substrates.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Azide (1.0 equiv)

-

Terminal Alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

-

Sodium ascorbate (0.1-0.2 equiv)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, DMF)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: On-Resin CuAAC Reaction

This protocol is a general guideline for performing CuAAC on a solid support, for example, in peptide or oligonucleotide synthesis.

Materials:

-

Resin-bound azide or alkyne (1.0 equiv)

-

Terminal alkyne or azide (5-10 equiv)

-

Copper(I) iodide (CuI) (1-2 equiv) or CuSO₄/Sodium Ascorbate system

-

Base (e.g., DIPEA) (5-10 equiv) (if using CuI)

-

Solvent (e.g., DMF, THF)

Procedure:

-

Swell the resin in the reaction solvent in a suitable vessel.

-

Prepare a solution of the alkyne (or azide) in the solvent.

-

If using the CuI system, add CuI and DIPEA to the resin. Then add the alkyne/azide solution.

-

If using the CuSO₄ system, add the alkyne/azide solution, followed by sodium ascorbate and then CuSO₄·5H₂O.

-

Agitate the mixture at room temperature for 4-16 hours.

-

Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS.

-

Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

-

Dry the resin under vacuum.

Quantitative Data on Reaction Yields

The yield of the CuAAC reaction is influenced by several factors, including the electronic properties and steric hindrance of the azide and alkyne substrates, the choice of catalyst and ligand, and the reaction conditions. Electron-withdrawing groups on the azide can lead to faster reaction rates.

Table 2: Representative Yields for CuAAC Reactions

| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuI (5 mol%) | D-Sorbitol/Urea/NH₄Cl | 5 | 93 | |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | D-Sorbitol/Urea/NH₄Cl | - | 84 | |

| Benzyl Azide | Phenylacetylene | CuI (1 mol%) | Choline Chloride/Glycerol | 14 | 97 | |

| Benzyl Azide | Phenylacetylene | Cu₂O (0.5 mol%) / CMP | Water | - | >95 | |

| 3-Azido-7-hydroxycoumarin | Propargyl fluoxamine | CuSO₄/Sodium Ascorbate | - | - | - | |

| C8-Alkyne-dT (on DNA) | Biotin-Azide (5 equiv) | Cu(I)-TBTA | - | 4 | >99 | |

| C8-Alkyne-dT (on DNA) | FAM-Azide (2 equiv) | Cu(I)-TBTA | - | 3 | >99 |

Note: Yields are highly dependent on the specific reaction conditions and should be considered as representative examples.

Applications in Drug Development

The CuAAC reaction has become a powerful tool in drug discovery and development due to its reliability and biocompatibility. Its applications include:

-

Lead Discovery and Optimization: The modular nature of the CuAAC reaction allows for the rapid synthesis of large compound libraries for high-throughput screening.

-

Synthesis of Complex Molecules: It facilitates the construction of complex molecular architectures, including peptidomimetics and macrocycles.

-

Bioconjugation: CuAAC is widely used to link drug molecules to biomolecules such as proteins, peptides, and nucleic acids to create antibody-drug conjugates (ADCs) and other targeted therapies.

-

Development of Probes and Diagnostics: The reaction is employed to attach imaging agents, such as fluorophores, to biological molecules for diagnostic and research purposes.

References

The Core of Connection: An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions prized for their high efficiency, selectivity, and biocompatibility. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a powerful tool for covalently linking molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] This technical guide delves into the fundamental principles of SPAAC, providing a comprehensive overview of its mechanism, kinetics, and practical applications, with a focus on empowering researchers in drug development and the life sciences.

Core Principles of SPAAC: A Reaction Driven by Strain

At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne, a highly strained cyclic alkyne, and an azide to form a stable triazole linkage.[1] The reaction's primary driving force is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[2] This strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and spontaneously under physiological conditions, such as ambient temperature and neutral pH.[1]

A key advantage of SPAAC over its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the elimination of the need for a copper catalyst, which can be toxic to living cells. The bioorthogonal nature of SPAAC is another critical feature; both the cyclooctyne and azide functional groups are largely unreactive with native biological molecules like proteins and nucleic acids, ensuring that the ligation is highly specific to the intended targets.

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). This reaction leads to the formation of a stable triazole ring, covalently linking the two molecules.

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical factor in its application, particularly for time-sensitive experiments in living systems. The kinetics are typically second-order and are influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.

Impact of Cyclooctyne Structure

A variety of cyclooctynes have been developed, each with different reactivity and stability. The choice of cyclooctyne is a key consideration in experimental design.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| BCN | 0.14 | |

| DIBO | 0.17 | |

| DIFO | 0.076 | |

| DBCO | ~0.1 |

Influence of Buffer, pH, and Temperature

Recent studies have systematically investigated the impact of common experimental conditions on SPAAC reaction rates.

| Buffer (pH 7) | Rate Constant Range (M⁻¹s⁻¹) | Reference(s) |

| PBS | 0.32–0.85 | |

| HEPES | 0.55–1.22 | |

| DMEM | 0.59–0.97 | |

| RPMI | 0.27–0.77 |

Generally, higher pH values tend to increase reaction rates, with the exception of HEPES buffer. Temperature also plays a role, with reactions typically proceeding faster at 37°C compared to 25°C.

Key Experimental Protocols

This section provides detailed methodologies for common SPAAC-related experiments.

Protocol 1: Synthesis of Dibenzocyclooctyne (DBCO)

While various DBCO derivatives are commercially available, this protocol outlines a general, chromatography-free synthesis of a DBCO precursor.

Materials:

-

Dibenzosuberone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Polyphosphoric acid

-

Lithium aluminum hydride (LAH)

-

Dry tetrahydrofuran (THF)

-

Succinic anhydride

-

Pyridine

Procedure:

-

Oxime Formation: Dissolve dibenzosuberone in ethanol, and add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2 hours. Cool to room temperature and collect the precipitated oxime by filtration.

-

Beckmann Rearrangement: Add the dried oxime to polyphosphoric acid at 120°C. Stir for 10 minutes, then pour the mixture onto ice. Neutralize with a strong base (e.g., NaOH) and extract the lactam product with an organic solvent (e.g., dichloromethane).

-

Reduction of Lactam: In a flame-dried flask under an inert atmosphere, suspend LAH in dry THF. Add a solution of the lactam in dry THF dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction and quench sequentially with water, 15% NaOH solution, and water. Filter the mixture and concentrate the filtrate to obtain the amine.

-

Acylation: Dissolve the amine in pyridine and add succinic anhydride. Stir at room temperature overnight. Acidify the reaction mixture and extract the DBCO-acid product.

Note: This is a generalized procedure. Specific reaction conditions and purification methods may need to be optimized.

Protocol 2: Labeling of Proteins with DBCO-NHS Ester

This protocol describes the labeling of a protein with a commercially available DBCO-NHS ester, which reacts with primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

DBCO-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Desalting column or dialysis equipment

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

-

DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.

-

Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis equilibrated with the desired storage buffer.

Protocol 3: SPAAC Reaction and Purification of the Bioconjugate

This protocol outlines the cycloaddition reaction between a DBCO-labeled protein and an azide-containing molecule, followed by purification.

Materials:

-

DBCO-labeled protein

-

Azide-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

High-performance liquid chromatography (HPLC) system or other purification equipment

Procedure:

-

SPAAC Reaction: Add a 1.5 to 10-fold molar excess of the azide-containing molecule to the DBCO-labeled protein in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC-HPLC) or affinity chromatography to remove unreacted starting materials.

Protocol 4: Characterization of the Bioconjugate

Confirmation of successful conjugation and characterization of the final product are crucial steps.

Methods:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.

-

UV-Vis Spectroscopy: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the attached molecule (e.g., a fluorescent dye).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the conjugate, confirming the number of molecules attached to the protein.

Applications in Drug Development and Research

The versatility and biocompatibility of SPAAC have led to its widespread adoption in various areas of scientific research and drug development.

-

Targeted Drug Delivery: SPAAC is used to conjugate targeting ligands (e.g., antibodies, peptides) to drug molecules or drug-loaded nanoparticles, enhancing their delivery to specific cells or tissues and minimizing off-target effects.

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by SPAAC is ideal for the synthesis of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.

-

Molecular Imaging: By attaching imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules, SPAAC enables the visualization and tracking of these molecules in living cells and organisms.

-

Proteomics and Glycomics: SPAAC facilitates the labeling and enrichment of specific classes of proteins and glycans, aiding in their identification and functional analysis.

-

Biomaterials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel hydrogels, functionalized surfaces, and other biomaterials.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool for researchers in the life sciences and drug development. Its catalyst-free nature, high selectivity, and robust performance under physiological conditions provide an unparalleled platform for the precise chemical modification of biological systems. As new generations of cyclooctynes with even faster kinetics and improved properties continue to be developed, the applications of SPAAC are poised to expand even further, opening up new avenues for scientific discovery and therapeutic innovation.

References

A Comprehensive Technical Guide to the Safe Handling of Azide-Containing Chemical Reagents

For Researchers, Scientists, and Drug Development Professionals

Azide-containing reagents are indispensable tools in modern chemical synthesis, finding widespread application in fields ranging from medicinal chemistry to materials science. Their utility, particularly in the realm of bioconjugation and click chemistry, is well-established. However, the energetic nature of the azide functional group necessitates a thorough understanding of the associated hazards and strict adherence to safety protocols. This in-depth guide provides a comprehensive overview of the safe handling, stability, and disposal of common azide-containing reagents, tailored for laboratory professionals.

Understanding the Hazards of Azide-Containing Reagents

Azides, both inorganic and organic, present a dual threat of high toxicity and the potential for explosive decomposition.[1] The primary hazards are associated with their reactivity, particularly with metals and acids, and their inherent instability under certain conditions.

1.1. Toxicity

Sodium azide (NaN₃), a common starting material and laboratory reagent, is highly toxic, with an oral LD50 in rats of 27 mg/kg.[2][3] It can be fatal if swallowed, inhaled, or absorbed through the skin.[4] The toxicity of sodium azide is comparable to that of cyanide, as it inhibits cytochrome oxidase, a key enzyme in cellular respiration.[4]

Upon contact with acids or water, sodium azide rapidly forms hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. Hydrazoic acid presents a severe inhalation hazard, with symptoms of acute exposure including eye irritation, headache, a dramatic drop in blood pressure, weakness, and pulmonary edema.

Organic azides also pose toxicological risks, although specific data for many individual compounds are limited. It is prudent to handle all organic azides with a high degree of caution, assuming they are toxic.

1.2. Explosive Decomposition

The azide functional group is an "explosophore," a group of atoms that can undergo rapid decomposition to release a large volume of nitrogen gas. This decomposition can be initiated by heat, shock, friction, or light.

-

Heavy Metal Azides: Inorganic azides, particularly those of heavy metals like lead, copper, silver, and mercury, are notoriously shock-sensitive and can detonate violently. For this reason, contact between azide solutions and metal spatulas, stir bars, or plumbing containing lead or copper must be strictly avoided.

-

Organic Azides: The stability of organic azides is highly dependent on their molecular structure. Small organic azides with a high nitrogen-to-carbon ratio are particularly hazardous and prone to explosive decomposition.

Quantitative Data on Common Azide Reagents

The following tables summarize key quantitative data for several commonly used azide reagents to facilitate a comparative risk assessment.

Table 1: Toxicity Data for Common Azides

| Compound | CAS Number | Formula | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Notes |

| Sodium Azide | 26628-22-8 | NaN₃ | 27 mg/kg | 20 mg/kg | Highly toxic. Rapidly forms toxic and explosive hydrazoic acid with acids. |

| Hydrazoic Acid | 7782-79-8 | HN₃ | - | - | Highly toxic and volatile gas. Severe inhalation hazard. |

| Trimethylsilyl Azide (TMSA) | 4648-54-8 | (CH₃)₃SiN₃ | 100 mg/kg (expert judgement) | 315.8 mg/kg | Reacts with water to form hydrazoic acid. |

Table 2: Thermal Stability and Shock Sensitivity of Common Azides

| Compound | Decomposition Onset | Shock Sensitivity | Notes |

| Sodium Azide | >275 °C (decomposes) | Insensitive to shock unless heated. | Violent decomposition can occur when heated. |

| Trimethylsilyl Azide (TMSA) | Decomposes slowly at 200 °C without explosive violence. | Generally considered not shock-sensitive, but an explosion has been reported during synthesis. | Thermally quite stable compared to hydrazoic acid. |

| Diphenylphosphoryl Azide (DPPA) | >200 °C | Non-explosive. | Stable at room temperature. |

| Tosyl Azide | Explosive decomposition can initiate at ~120 °C. | Impact sensitivity of 50 kg·cm. | Considered a potential explosive and should be handled with care. |

| Benzyl Azide | - | Data not readily available. Handle with care. | A common organic azide used in synthesis. |

| Alkyl Azides (General) | >175 °C (for those with (nC + nO) / nN ≥ 3) | Varies with structure. Lower molecular weight azides are more sensitive. | Stability increases with the carbon-to-nitrogen ratio. |

| Aryl Azides (General) | 80 - 200 °C | Generally more sensitive than alkyl azides. | Stability is influenced by substituents on the aromatic ring. |

Experimental Protocols for Safe Handling and Use

Adherence to well-defined experimental protocols is critical for the safe use of azide-containing reagents. The following sections provide detailed methodologies for common laboratory procedures involving azides.

3.1. Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide, a common organic azide, via a nucleophilic substitution reaction.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure (using DMSO):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in dimethyl sulfoxide (DMSO). Stir the mixture vigorously until the sodium azide is fully dissolved.

-

To the stirred solution, add benzyl bromide dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete, quench the reaction by slowly and carefully adding water. Caution: This may be an exothermic process.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically 3 portions).

-

Combine the organic extracts and wash them sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil. Caution: Do not heat the flask excessively during rotary evaporation.

3.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This protocol provides a general procedure for a CuAAC reaction, a powerful tool for bioconjugation and materials science.

Materials:

-

Azide-containing compound

-

Alkyne-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)

-

Solvent (e.g., a mixture of DMF and water, or buffer for biological applications)

-

0.5 M aqueous solution of EDTA disodium salt

Procedure (for small molecules in solution):

-

In a reaction vessel, dissolve the azide and alkyne substrates in the chosen solvent system (e.g., DMF/water).

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water. If using a ligand like THPTA, pre-mix it with the copper sulfate solution.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate (or copper/ligand) solution to initiate the reaction. The solution should typically turn a yellow-orange color.

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA disodium salt. Repeat the wash 2-3 times until the aqueous layer is colorless to remove the copper catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to obtain the crude triazole product.

-

Purify the product as needed, typically by column chromatography.

3.3. Quenching of Unreacted Azides

It is crucial to quench any unreacted azide in a reaction mixture before disposal. The Staudinger reaction is a common and effective method for the safe destruction of organic azides.

Materials:

-

Reaction mixture containing the organic azide

-

Triphenylphosphine (PPh₃)

-

Suitable solvent (e.g., THF, diethyl ether)

Procedure:

-

Cool the reaction mixture containing the unreacted organic azide in an ice bath.

-

In a separate flask, dissolve triphenylphosphine (1.1 equivalents relative to the azide) in a suitable solvent.

-

Slowly add the triphenylphosphine solution to the cooled azide solution with stirring.

-

Effervescence (release of N₂ gas) should be observed. Continue stirring until gas evolution ceases.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the complete reaction.

-

The resulting solution containing the iminophosphorane can be hydrolyzed with water to form the corresponding amine and triphenylphosphine oxide, and then disposed of as organic waste according to institutional guidelines.

Visualizing Safe Handling Workflows

To ensure a clear understanding of the necessary precautions, the following diagrams, generated using the DOT language, illustrate key decision-making processes and workflows for handling azide reagents.

Caption: Decision tree for assessing the stability of organic azides.

Caption: General workflow for the safe handling of azide reagents.

Caption: Decision workflow for the proper disposal of azide waste.

Conclusion

Azide-containing reagents are powerful and versatile tools in the modern chemistry laboratory. By understanding their inherent hazards, utilizing quantitative data for risk assessment, and strictly adhering to established safety protocols for handling and disposal, researchers can safely harness the synthetic potential of these valuable compounds. Always consult the Safety Data Sheet (SDS) for the specific azide reagent being used and follow all institutional safety guidelines.

References

An In-depth Technical Guide to Azido- and Amino-Protected L-Diaminopropionic Acid Derivatives

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of L-Diaminopropionic acid (Dap) derivatives protected with a tert-butyloxycarbonyl (Boc) group, with a specific focus on the azido-functionalized variant, N3-L-Dap(Boc)-OH. This document is intended for researchers, scientists, and professionals in the fields of drug development, peptide chemistry, and bioconjugation.

Introduction and Nomenclature Clarification

The nomenclature "this compound" suggests an L-Diaminopropionic acid derivative where one amino group is protected by a Boc group and the other is functionalized with an azide (N3) group. This interpretation is supported by the common use of similar compounds in bioconjugation and "click chemistry."

However, it is important to distinguish this from the simpler, non-azidated compound, Nα-Boc-L-2,3-diaminopropionic acid, often abbreviated as Boc-Dap-OH. This guide will address both compounds to ensure clarity and provide a comprehensive resource.

Molecular and Chemical Properties

The key quantitative data for both this compound and Boc-L-Dap-OH are summarized in the tables below for easy comparison.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C8H14N4O4 |

| Molecular Weight | 230.22 g/mol |

| Chemical Structure | (Structure containing an L-diaminopropionic acid backbone with an N-terminal Boc group and a side-chain azide group) |

Table 2: Molecular Properties of Boc-L-Dap-OH

| Property | Value |

| Molecular Formula | C8H16N2O4 |

| Molecular Weight | 204.22 g/mol |

| CAS Number | 73259-81-1 |

| Appearance | Solid |

| Melting Point | 210 °C (decomposition) |

Synthesis and Experimental Protocols

3.1. Synthesis of this compound

3.2. General Protocol for Boc Protection of Amino Acids

The following is a general protocol for the synthesis of Boc-protected amino acids using di-tert-butyl dicarbonate ((Boc)2O).

Materials:

-

L-amino acid (e.g., L-2,3-diaminopropionic acid)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (Et3N) or other suitable base

-

Acetone and water (as solvent)

-

Ethyl acetate for extraction

-

Dilute HCl for pH adjustment

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) for drying

Procedure:

-

Dissolve the amino acid in a mixture of water and acetone.

-

Add the base (e.g., triethylamine) to the solution while stirring.

-

Add di-tert-butyl dicarbonate to the reaction mixture, controlling the temperature (e.g., 25°C), and continue stirring for several hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with a nonpolar solvent like ether to remove any unreacted (Boc)2O.

-

Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

-

Extract the product into ethyl acetate.

-

Combine the organic layers and wash with a saturated brine solution.

-